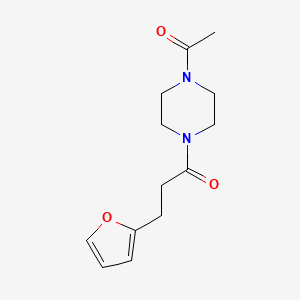
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, also known as AZT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AZT is a heterocyclic compound that contains both an azocane ring and a triazole ring. The compound has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves the inhibition of viral replication and DNA synthesis. The compound is a nucleoside analogue, meaning that it mimics the structure of nucleosides and can be incorporated into viral DNA. Once incorporated, 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one terminates DNA synthesis, preventing the virus from replicating.
Biochemical and Physiological Effects
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication. 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its well-established synthesis method and known chemical properties. The compound has been extensively studied, and its effects on various biological systems are well-documented. However, one limitation of using 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. One area of focus could be the development of new synthesis methods for the compound, with the goal of improving efficiency and reducing waste. Additionally, further research could be conducted to investigate the compound's potential use in combination therapies for cancer and viral infections. Finally, studies could be conducted to investigate the potential use of 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in other areas, such as neurodegenerative diseases or cardiovascular disorders.
Synthesemethoden
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of various starting materials. One common synthesis method involves the reaction of 1-azocan-1-amine with 1,2,4-triazole-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through a series of extraction and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been investigated for its potential use in a variety of scientific research applications. One area of research involves the compound's potential as an antiviral agent. 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. The compound has also been studied for its potential use in cancer therapy, as it has been found to exhibit cytotoxic activity against a range of cancer cell lines.
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-12(6-9-16-11-13-10-14-16)15-7-4-2-1-3-5-8-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHXMMYPWUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)
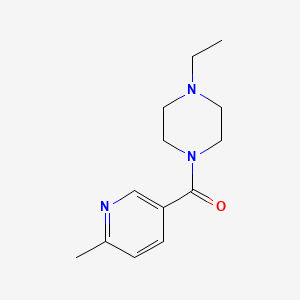
![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)
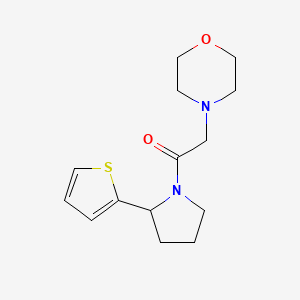
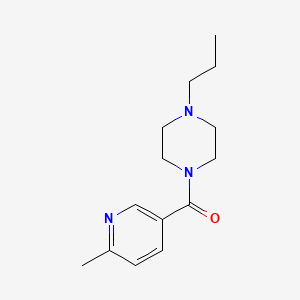


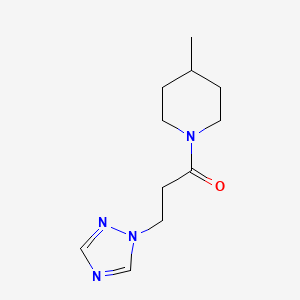



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
